molecular formula C26H24ClN3O3S B2988965 Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-52-7

Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2988965
CAS No.: 442556-52-7
M. Wt: 494.01
InChI Key: XLQRCDPTAXGLAF-UHFFFAOYSA-N
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Description

Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring, a scaffold known for pharmacological applications (e.g., calcium channel modulation) .
  • Substituents: 4-(4-chlorophenyl): A para-chloro-substituted phenyl group at position 2. 5-cyano: A nitrile group at position 5, enhancing electronic properties. 2-methyl: Methyl group at position 2, influencing steric effects.
  • Ester group: Allyl ester at position 3, offering reactivity for further functionalization.

Properties

IUPAC Name

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-4-13-33-26(32)23-17(3)29-25(20(14-28)24(23)18-9-11-19(27)12-10-18)34-15-22(31)30-21-8-6-5-7-16(21)2/h4-12,24,29H,1,13,15H2,2-3H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQRCDPTAXGLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O3S2C_{22}H_{19}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 486.99 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Cyano Group : Known for its role in enhancing biological reactivity.
  • Chlorophenyl Moiety : May influence the compound's interaction with biological targets.
  • Thioether Linkage : Potentially enhances the compound's stability and reactivity.

The primary mechanism of action for this compound appears to be its hepatoprotective effects , which are critical in protecting liver cells from damage. This is particularly relevant in conditions involving oxidative stress and liver toxicity. The compound's antioxidant properties may play a significant role in mitigating oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms.

1. Hepatoprotective Effects

Research indicates that compounds within the DHP class exhibit significant hepatoprotective properties. The specific compound has been investigated for its ability to protect hepatic cells from damage induced by various toxins. This is primarily attributed to its antioxidant capabilities, which help reduce lipid peroxidation and improve liver function markers.

2. Antioxidant Activity

The antioxidant activity of this compound has been demonstrated through various assays that measure its ability to scavenge free radicals. Such activity is crucial in preventing oxidative stress-related diseases, including liver diseases.

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the biological activities of similar DHP compounds:

StudyFindings
Study ADemonstrated hepatoprotective effects in animal models using related DHPs, showing reduced liver enzyme levels post-treatment.
Study BReported significant antioxidant activity through DPPH scavenging assays, indicating potential for therapeutic use in oxidative stress-related conditions.
Study CExplored the antimicrobial effects of structurally similar compounds, noting inhibition of bacterial growth in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Dihydropyridine Derivatives

Compound Name Key Substituents Molecular Formula (Calculated) Structural Differences vs. Target Compound Reference
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-DHP-3-carboxylate 4-(4-methylphenyl), 5-chloro-2-methylphenylamino side chain C₂₃H₂₃ClN₄O₃S Methyl vs. chloro on phenyl; side chain halogenation
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-2-methyl-1,4-DHP-3-carboxylate 4-(4-hydroxy-3-methoxyphenyl), thiazol-2-ylamino side chain C₂₂H₂₁N₅O₅S₂ Polar hydroxyl/methoxy groups; heterocyclic side chain
Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-difluorophenyl, methoxymethyl, tetrahydropyrimidine core (not 1,4-DHP) C₁₉H₂₁F₂N₃O₅ Pyrimidine core; difluorophenyl substituent
Key Observations:

Aromatic Substituents: The target compound’s 4-chlorophenyl group contrasts with 4-methylphenyl (nonpolar) in and 4-hydroxy-3-methoxyphenyl (polar) in , affecting solubility and receptor interactions. Fluorinated analogues (e.g., 3,4-difluorophenyl in ) may enhance metabolic stability .

Side Chain Modifications: The o-tolylamino group in the target compound vs. thiazol-2-ylamino in introduces differences in hydrogen-bonding capacity and aromatic stacking. Halogenation (e.g., 5-chloro in ) could influence electronic properties and binding affinity.

Core Heterocycle: Compounds with pyrimidine (e.g., ) or thienopyridine cores (e.g., ) exhibit distinct conformational flexibility compared to 1,4-DHPs.

Physicochemical Comparisons:
Property Target Compound Allyl 4-(4-methylphenyl) Derivative Allyl 4-(hydroxy-methoxyphenyl) Derivative
Molecular Weight ~457.9 g/mol ~465.0 g/mol ~507.6 g/mol
Polarity Moderate (chloro, cyano) Low (methyl) High (hydroxy, methoxy)
LogP (Predicted) ~3.5 ~4.0 ~2.8

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